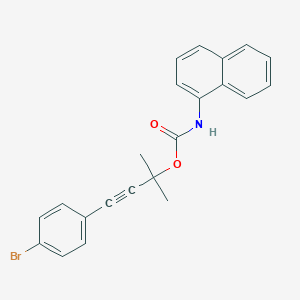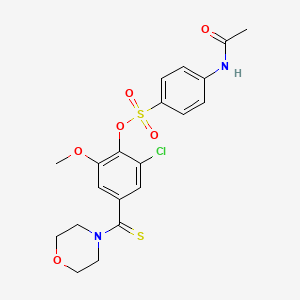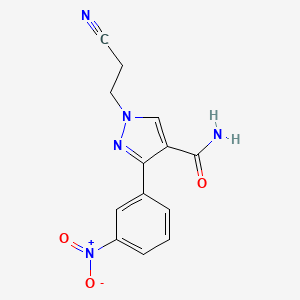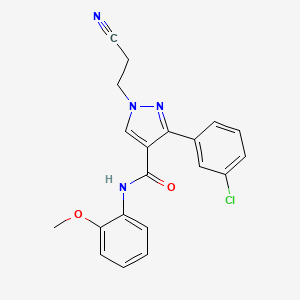![molecular formula C16H13NO4 B5018977 4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018977.png)
4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as MDMA or ecstasy, is a psychoactive drug that is widely used for recreational purposes. However, MDMA has also been the subject of extensive scientific research due to its potential therapeutic properties.
Mécanisme D'action
MDMA acts primarily as a serotonin releaser, causing a significant increase in serotonin levels in the brain. This increase in serotonin is thought to be responsible for the drug's psychoactive effects, including feelings of euphoria, empathy, and increased sociability. MDMA also affects other neurotransmitters, such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of stress hormones, such as cortisol and adrenaline, which can have negative effects on the body. Long-term use of MDMA has been associated with several adverse effects, including cognitive impairment, mood disorders, and decreased serotonin levels.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages for use in lab experiments, including its well-established pharmacology and relatively low toxicity. However, the drug's psychoactive effects can make it difficult to blind participants in clinical trials, and its legal status can create logistical challenges for researchers.
Orientations Futures
There are several potential future directions for MDMA research, including further exploration of its therapeutic properties in the treatment of psychiatric disorders. Additional research is also needed to better understand the long-term effects of MDMA use and to develop strategies for minimizing potential harm. Finally, the development of new synthesis methods and purification techniques could improve the purity and safety of MDMA for both research and recreational use.
In conclusion, MDMA is a psychoactive drug that has been the subject of extensive scientific research due to its potential therapeutic properties. While the drug has several advantages for use in lab experiments, its psychoactive effects and legal status can create challenges for researchers. Further research is needed to better understand the long-term effects of MDMA use and to develop strategies for minimizing potential harm.
Méthodes De Synthèse
MDMA can be synthesized through several methods, including the Leuckart route, the Wacker process, and the reductive amination method. The most common method is the Leuckart route, which involves the reaction of safrole with hydroiodic acid and formamide to produce MDMA. The purity of MDMA can be increased through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
MDMA has been studied extensively for its potential therapeutic properties, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. MDMA-assisted psychotherapy has shown promising results in clinical trials, with patients reporting significant improvements in symptoms and overall quality of life. MDMA has also been studied for its potential use in the treatment of other psychiatric disorders, such as depression and addiction.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15-13-8-1-2-9(5-8)14(13)16(19)17(15)10-3-4-11-12(6-10)21-7-20-11/h1-4,6,8-9,13-14H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQRPCLAEIJYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5018896.png)
![methyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5018898.png)


![3-[2-(1,3-benzoxazol-2-ylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5018914.png)


![N-{2-[2-(1-methylethylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5018934.png)
![2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5018945.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B5018961.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5018971.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethylglycinamide](/img/structure/B5018989.png)